molecular formula C11H9F B14499400 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene CAS No. 63509-89-7

3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene

Cat. No.: B14499400
CAS No.: 63509-89-7
M. Wt: 160.19 g/mol
InChI Key: QPBAHHIMHHBSFF-UHFFFAOYSA-N
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Description

3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene structure

Preparation Methods

The synthesis of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves several steps, typically starting with the preparation of the indene precursor. The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropane ring is then formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The cyclopropane ring can undergo ring-opening reactions with electrophiles, leading to the formation of various addition products.

Scientific Research Applications

3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves its interaction with molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene can be compared with other similar compounds, such as:

    1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]indene: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chloro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

    3-Bromo-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene:

The uniqueness of this compound lies in its specific combination of a fluorine atom and a cyclopropane ring fused to an indene structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

63509-89-7

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

10-fluorotetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene

InChI

InChI=1S/C11H9F/c12-5-1-2-6-7(3-5)10-9-4-8(6)11(9)10/h1-3,8-11H,4H2

InChI Key

QPBAHHIMHHBSFF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C1C4=C(C23)C=C(C=C4)F

Origin of Product

United States

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